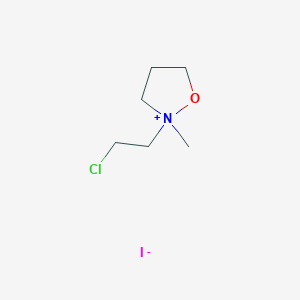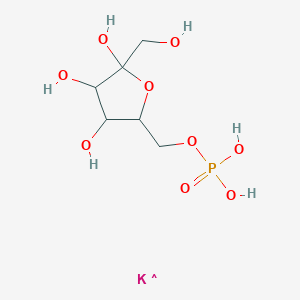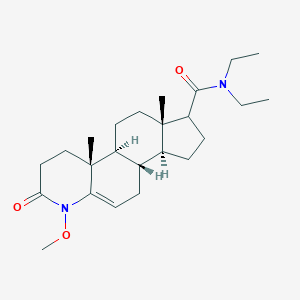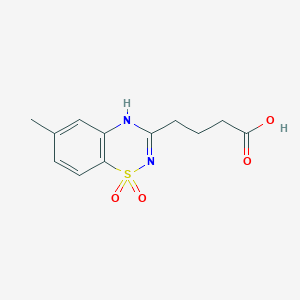
Sn Diiododeuteroporphyrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sn Diiododeuteroporphyrin (SnDIDP) is a synthetic compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound belongs to the porphyrin family, which is a group of organic compounds that play a crucial role in biological processes such as oxygen transport, electron transfer, and photosynthesis. SnDIDP has been synthesized using various methods and has shown promising results in multiple scientific studies.
Mecanismo De Acción
The mechanism of action of Sn Diiododeuteroporphyrin is based on its ability to generate ROS upon activation by light. When Sn Diiododeuteroporphyrin is exposed to light, it absorbs the energy and undergoes a series of reactions that result in the generation of ROS. The ROS produced by Sn Diiododeuteroporphyrin can damage cellular components such as DNA, lipids, and proteins, leading to cell death.
Efectos Bioquímicos Y Fisiológicos
Sn Diiododeuteroporphyrin has been shown to have biochemical and physiological effects on various cell types. In vitro studies have shown that Sn Diiododeuteroporphyrin can induce apoptosis in cancer cells by generating ROS. Sn Diiododeuteroporphyrin has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for antimicrobial therapies. In vivo studies have shown that Sn Diiododeuteroporphyrin can accumulate in tumor tissues, making it a promising candidate for cancer imaging and therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sn Diiododeuteroporphyrin has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. Sn Diiododeuteroporphyrin can also be easily conjugated with other molecules to target specific cells or tissues. However, Sn Diiododeuteroporphyrin has some limitations, including its high cost, low water solubility, and potential toxicity.
Direcciones Futuras
Sn Diiododeuteroporphyrin has shown promising results in various scientific studies, and there are several future directions for its application. One potential direction is the development of Sn Diiododeuteroporphyrin-based therapeutics for cancer and microbial infections. Another direction is the optimization of Sn Diiododeuteroporphyrin synthesis methods to improve yields and reduce costs. Further studies are also needed to explore the potential of Sn Diiododeuteroporphyrin in imaging and other scientific applications.
Conclusion
In conclusion, Sn Diiododeuteroporphyrin is a synthetic compound that has shown promising results in various scientific studies. Sn Diiododeuteroporphyrin has potential applications in photodynamic therapy, imaging, and antimicrobial therapies. The compound can be synthesized using various methods and has unique biochemical and physiological effects on cells and tissues. Sn Diiododeuteroporphyrin has advantages and limitations for lab experiments, and there are several future directions for its application.
Métodos De Síntesis
Sn Diiododeuteroporphyrin can be synthesized using various methods, including the reaction of deuteroporphyrin with tin(IV) chloride and iodine. The reaction yields Sn Diiododeuteroporphyrin, which is a stable compound that can be purified using chromatography techniques. The synthesis method has been optimized to obtain high yields of Sn Diiododeuteroporphyrin with minimal impurities.
Aplicaciones Científicas De Investigación
Sn Diiododeuteroporphyrin has been extensively studied for its potential applications in various scientific fields. One of the significant applications of Sn Diiododeuteroporphyrin is in photodynamic therapy (PDT). PDT is a non-invasive treatment that involves the use of a photosensitizer, which is activated by light to produce reactive oxygen species (ROS) that destroy cancer cells. Sn Diiododeuteroporphyrin has shown promising results as a photosensitizer in PDT due to its high singlet oxygen quantum yield and low toxicity. Sn Diiododeuteroporphyrin has also been studied for its potential applications in imaging, as it can be conjugated with fluorescent dyes to target specific cells or tissues.
Propiedades
Número CAS |
110019-33-5 |
|---|---|
Nombre del producto |
Sn Diiododeuteroporphyrin |
Fórmula molecular |
C30H26Cl2I2N4O4Sn |
Peso molecular |
950 g/mol |
Nombre IUPAC |
3-[18-(2-carboxylatoethyl)-8,13-diiodo-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;hydron;tin(4+);dichloride |
InChI |
InChI=1S/C30H28I2N4O4.2ClH.Sn/c1-13-17(5-7-27(37)38)23-12-24-18(6-8-28(39)40)14(2)20(34-24)10-25-30(32)16(4)22(36-25)11-26-29(31)15(3)21(35-26)9-19(13)33-23;;;/h9-12H,5-8H2,1-4H3,(H4,33,34,35,36,37,38,39,40);2*1H;/q;;;+4/p-4 |
Clave InChI |
UJFQZZUVWGPDII-UHFFFAOYSA-J |
SMILES |
[H+].[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)I)C)I)C)CCC(=O)[O-])CCC(=O)[O-].[Cl-].[Cl-].[Sn+4] |
SMILES canónico |
[H+].[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)I)C)I)C)CCC(=O)[O-])CCC(=O)[O-].[Cl-].[Cl-].[Sn+4] |
Sinónimos |
Sn diiododeuteroporphyrin Sn-DIDP tin-2,4-diiododeuterporphyrin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Thieno[3,2-b]pyridin-7-amine](/img/structure/B12955.png)








![Azane;[(2R)-3-[2-(hexadecanoylamino)ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B12973.png)
![[1,3]Thiazolo[3,2-a]benzimidazol-6-ol](/img/structure/B12975.png)
![Amino 5-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate](/img/structure/B12976.png)

